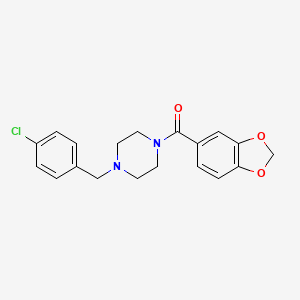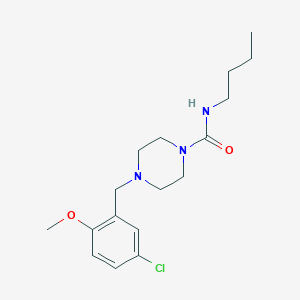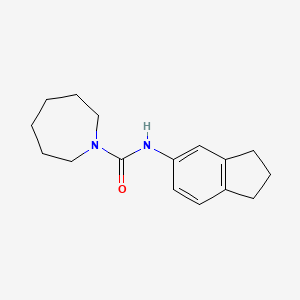
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine, also known as BDZCP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties, including its ability to bind to specific receptors in the brain and modulate neurotransmitter activity. In
作用機序
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. It modulates the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity. This mechanism of action is thought to underlie its potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in gene expression. It has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in anxiety and mood disorders.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine is a useful tool in scientific research due to its ability to selectively bind to specific receptors in the brain and modulate neurotransmitter activity. However, its use in lab experiments is limited by its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine, including the development of more selective and potent compounds, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its mechanism of action at the molecular and cellular level. Further research is also needed to determine the safety and efficacy of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine in human clinical trials.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential therapeutic applications in various neurological and psychiatric disorders. It acts as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor, modulating neurotransmitter activity and leading to changes in synaptic plasticity and gene expression. While it has several advantages as a tool in lab experiments, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine will focus on the development of more selective and potent compounds, the exploration of its therapeutic applications, and the investigation of its mechanism of action at the molecular and cellular level.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-chlorobenzyl)piperazine has been extensively studied in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to bind to specific receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor, which play a crucial role in regulating mood, anxiety, and cognitive function.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-4-1-14(2-5-16)12-21-7-9-22(10-8-21)19(23)15-3-6-17-18(11-15)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZFBKFBMYZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-chlorobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(3,4-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4738832.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide](/img/structure/B4738847.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4738849.png)
![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738860.png)
![2-(4-methoxyphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4738865.png)
![2-[(2,2-diphenylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4738869.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4738886.png)
![2-chloro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4738893.png)


![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)